molecular formula C9H12FNO B15323057 (2r)-2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol

(2r)-2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol

Cat. No.: B15323057
M. Wt: 169.20 g/mol
InChI Key: IUXXTLKYZVLBJO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2r)-2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-6-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using reagents like ammonia (NH3) or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thiol-substituted products.

Scientific Research Applications

(2r)-2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of fluorinated amino alcohols on biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2r)-2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro group and the amino alcohol moiety can influence its binding affinity and activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2r)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    (2r)-2-Amino-2-(2-bromo-6-methylphenyl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.

    (2r)-2-Amino-2-(2-iodo-6-methylphenyl)ethan-1-ol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluoro group in (2r)-2-Amino-2-(2-fluoro-6-methylphenyl)ethan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This can result in different biological activities and applications.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(2R)-2-amino-2-(2-fluoro-6-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-3-2-4-7(10)9(6)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI Key

IUXXTLKYZVLBJO-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)F)[C@H](CO)N

Canonical SMILES

CC1=C(C(=CC=C1)F)C(CO)N

Origin of Product

United States

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